molecular formula C20H16BrN5O3 B11641722 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11641722
M. Wt: 454.3 g/mol
InChI Key: PUBGNYGNFBRPRJ-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications

Preparation Methods

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide involves several steps. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the bromo and ethoxyphenyl groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and cancer .

Comparison with Similar Compounds

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H16BrN5O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H16BrN5O3/c1-2-29-17-6-4-3-5-12(17)15-10-16(24-23-15)19(27)26-25-18-13-9-11(21)7-8-14(13)22-20(18)28/h3-10,22,28H,2H2,1H3,(H,23,24)

InChI Key

PUBGNYGNFBRPRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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